

An In-depth Technical Guide to the Early Research and Development of Zegruvirimat

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Zegruvirimat

Cat. No.: B12392833

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

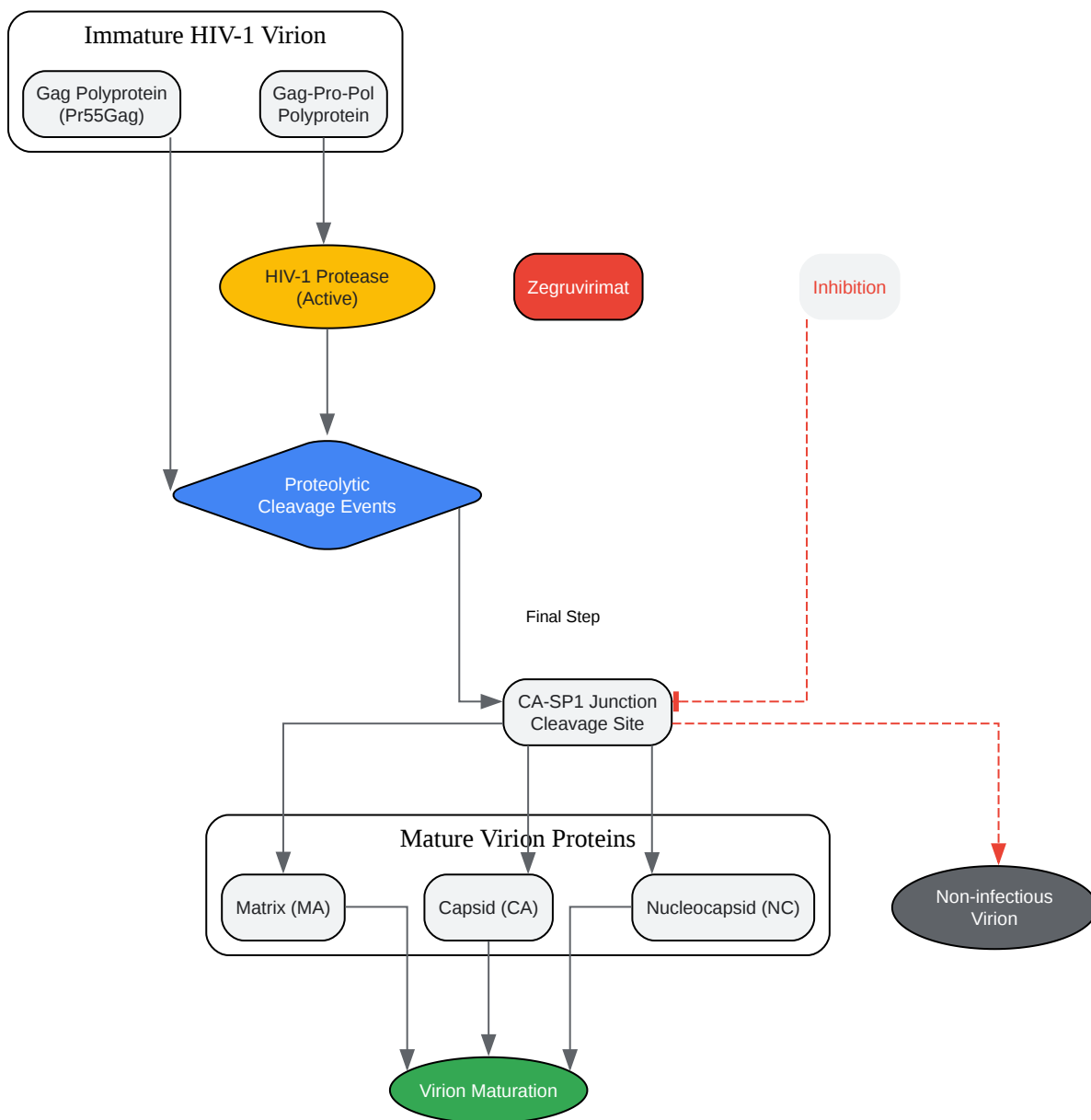
Core Content: This document details the preclinical and early clinical development of **Zegruvirimat** (also known as VH3739937 and GSK3739937), a novel, second-generation HIV-1 maturation inhibitor. **Zegruvirimat** is being developed by ViiV Healthcare as a potential long-acting oral agent for the treatment of HIV-1 infection.[1][2]

Mechanism of Action

Zegruvirimat represents a distinct class of antiretroviral agents known as maturation inhibitors.[3] Unlike many existing antiretrovirals that target viral enzymes like reverse transcriptase or protease, **Zegruvirimat** targets the viral structural polyprotein, Gag.[2]

The HIV-1 maturation process is a critical step in the viral lifecycle, where the Gag and Gag-Pro-Pol polyproteins are cleaved by the viral protease.[2] This proteolytic cleavage induces a morphological rearrangement within the virion, transforming it from a non-infectious particle into a mature, infectious virus.[2]

Zegruvirimat specifically interferes with the final cleavage event in Gag processing: the separation of the Capsid protein (CA) from Spacer Peptide 1 (SP1).[2][3] By binding to the Gag polyprotein at this CA-SP1 junction, the drug blocks access for the HIV-1 protease. This inhibition of cleavage prevents the structural reorganization required for maturation, resulting in the production of non-infectious virions.[2][4] This mechanism offers a novel therapeutic target, particularly valuable for patients with resistance to other antiretroviral classes.[3]



[Click to download full resolution via product page](#)

Figure 1: Zegruvirimat's Mechanism of Action.

Preclinical Antiviral Activity

Zegruvirimat has demonstrated potent and broad antiviral activity against a wide range of HIV-1 strains in vitro.[3][5]

In multiple-cycle assays, **Zegruvirimat** showed high potency against all tested HIV-1 laboratory strains and 42 clinical isolates, with half-maximal effective concentration (EC50) values at or below 5.0 nM.[1][3][5] Its activity was consistent across viruses using either the CCR5 or CXCR4 co-receptors for entry and spanned six different HIV subtypes, indicating pan-genotypic potential.[1][3] **Zegruvirimat** also exhibited activity against the HIV-2 ROD strain.[3]

Virus Type	Strain(s)	Co-receptor Tropism	Mean EC50 (nM)[3]
HIV-1 Lab Strains	8 strains tested	CCR5 & CXCR4	2.2 - 2.3
HIV-1 Clinical Isolates	42 isolates (Subtypes A, B, C, D, F, G)	N/A	≤ 5.0
HIV-2	ROD	N/A	1.3
HIV-2	287	N/A	Inactive

Table 1: In Vitro Antiviral Activity of **Zegruvirimat** against Diverse HIV Strains.

A key advancement in the development of **Zegruvirimat** is its improved activity against HIV-1 strains with Gag polymorphisms that confer resistance to earlier-generation maturation inhibitors. The A364V substitution is a primary resistance mutation that has emerged in response to this class of drugs.[6] While **Zegruvirimat** is less potent against the A364V mutant in single-cycle assays, it maintains robust activity in multiple-cycle assays, with maximal percent inhibition (MPI) values of 92% or higher.[3][5][6]

Virus Genotype	Assay Type	EC50 (nM)	MPI (%)	Fold Change in EC50
Wild-Type	Multiple-Cycle	≤ 5.0	≥ 92%	N/A
A364V Mutant	Multiple-Cycle	≤ 8.0	≥ 92%	N/A
A364V Mutant	Single-Cycle	32.0[3]	57%[3][6]	6.4[6]

Table 2: Activity of **Zegruvirimat** against Wild-Type and A364V Mutant HIV-1.

Resistance Profile

The primary pathway to resistance for maturation inhibitors involves mutations at or near the CA-SP1 cleavage site.[6]

- **Dissociation Rate:** The improved activity of **Zegruvirimat** is partly explained by its binding kinetics. The estimated dissociative half-life of a **Zegruvirimat** surrogate from wild-type virus-like particles (VLPs) is exceptionally long at approximately 3 days (4125 minutes).[1][6] For VLPs containing the A364V resistance mutation, this half-life is significantly reduced to 29 minutes. While shorter, this is still a marked improvement over previous MIs, which had dissociation half-lives of less than one minute from the A364V mutant.[6]
- **In Vitro Selection:** In dose-escalation resistance selection experiments, the A364V mutation was observed to emerge in one of four cultures.[3] Other substitutions were also selected, but re-engineered viruses with these mutations were found to be non-functional in subsequent assays.[3][5]

Preclinical and Early Clinical Pharmacokinetics

Pharmacokinetic (PK) studies in four preclinical species demonstrated that **Zegruvirimat** had oral bioavailability, ranging from 44% in monkeys to 59% in dogs.[1][6]

A first-in-human, Phase I study (NCT04493684) in healthy participants confirmed the long-acting potential of **Zegruvirimat**. [2][7]

Parameter	Value	Species
Oral Bioavailability (F)	44% - 59%	Monkey, Dog ^[1]
Human Serum Protein Binding	93.3%	Human ^[1]
Terminal Phase Half-Life (t _{1/2})	~3 days	Human ^[7]
Accumulation (Daily Dosing)	6- to 7-fold	Human ^[7]
Accumulation (Weekly Dosing)	~1.7-fold	Human ^[7]
Food Effect	>2-fold higher exposure (fed vs. fasted)	Human ^[7]

Table 3: Summary of Pharmacokinetic Parameters for **Zegruvirimat**.

The long half-life of approximately 3 days supports the potential for an infrequent, once-weekly oral dosing schedule, a significant advancement for treatment adherence.^{[6][7]} The study also showed that bioavailability was more than doubled when administered with a meal.^[7]

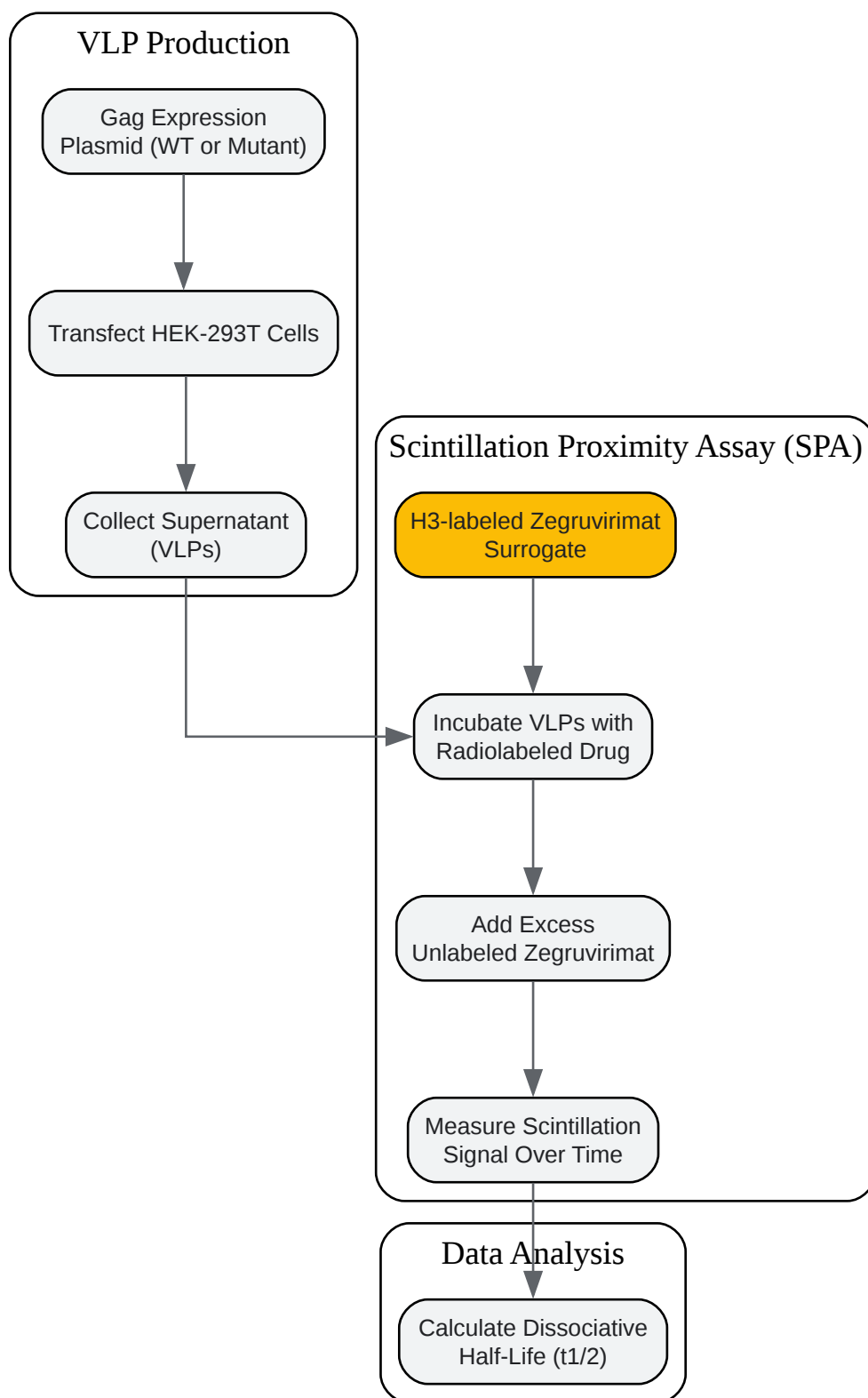
Key Experimental Protocols

The early development of **Zegruvirimat** relied on a series of specialized in vitro assays to characterize its antiviral activity and mechanism.

- Objective: To determine the EC₅₀ of **Zegruvirimat** against various HIV-1 strains.
- Methodology:
 - Cell Lines: MT-2 cells were used for laboratory strains and site-directed mutants. Peripheral blood mononuclear cells (PBMCs) or CEM-NKR-CCR5-luc cells were used for clinical isolates.^[4]
 - Viral Strains: A panel of wild-type, recombinant, and site-directed mutant viruses (derived from NLRepRluc-P373S, a variant of NL4-3 containing a luciferase reporter gene) were utilized.^[4]
 - Procedure: Cells were infected with HIV-1 and cultured in the presence of serial dilutions of **Zegruvirimat**.

- Endpoint: After a set incubation period (e.g., for single or multiple replication cycles), viral replication was quantified by measuring an endpoint such as luciferase activity or p24 antigen production.
- Analysis: Data were analyzed using software such as GraphPad Prism to calculate EC50 values.[5]
- Objective: To identify viral mutations that arise under the selective pressure of **Zegruvirimat**.
- Methodology:
 - MT-2 cells were infected with full-length HIV-1 NL4-3.[4]
 - **Zegruvirimat** was added to the culture at a starting concentration.
 - Cultures were monitored for viral cytopathic effects (CPE).[4]
 - When CPE became apparent, the culture supernatant containing the virus was used to infect fresh cells, and the concentration of **Zegruvirimat** was doubled.[4]
 - This dose-escalation process was repeated for multiple passages.
 - After the final passage, the HIV-1 gag gene was sequenced from the resistant viral population to identify mutations.[4]
- Objective: To measure the binding affinity and dissociation rate of **Zegruvirimat** from its Gag target.
- Methodology:
 - VLP Production: Non-infectious VLPs were generated by transfecting HEK-293T cells with plasmids expressing the full-length HIV-1 Gag sequence (either wild-type or containing specific mutations like A364V).[4]
 - Binding: VLPs were incubated with an H3-labeled radioactive surrogate of **Zegruvirimat**. [4]

- Dissociation Measurement: A scintillation proximity assay (SPA) was used. After allowing the radiolabeled compound to bind to the VLPs, a large excess of non-radiolabeled **Zegruvirimat** was added. This "chases" the labeled compound off its binding site.[4]
- The rate of decrease in the scintillation signal over time was measured to determine the dissociative half-life ($t_{1/2}$).[4]



[Click to download full resolution via product page](#)

Figure 2: Experimental Workflow for VLP Dissociation Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. VH-937 demonstrates robust antiviral activity against HIV-1 strains resistant to prior maturation inhibitors | BioWorld [bioworld.com]
- 2. A phase I, first-in-human study investigating the safety, tolerability, and pharmacokinetics of the maturation inhibitor GSK3739937 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Profile of the HIV-1 Maturation Inhibitor VH3739937 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medinfo.gsk.com [medinfo.gsk.com]
- 5. researchgate.net [researchgate.net]
- 6. Invention of VH-937, a Potent HIV-1 Maturation Inhibitor with the Potential for Infrequent Oral Dosing in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase I, first-in-human study investigating the safety, tolerability, and pharmacokinetics of the maturation inhibitor GSK3739937 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Early Research and Development of Zegruvirimat]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12392833#early-research-and-development-of-zegruvirimat]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com